molecular formula C9H7Cl2NO2S B013613 Isoquinoline-5-sulfonyl chloride hydrochloride CAS No. 105627-79-0

Isoquinoline-5-sulfonyl chloride hydrochloride

Cat. No.: B013613
CAS No.: 105627-79-0
M. Wt: 264.13 g/mol
InChI Key: GZQNTWHQJJVIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-5-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C9H7Cl2NO2S. It is a white crystalline solid that is soluble in water and commonly used as a pharmaceutical intermediate for the synthesis of biologically active compounds .

Mechanism of Action

Target of Action

Isoquinoline-5-sulfonyl Chloride Hydrochloride is an Isoquinoline sulfonamide . It primarily targets mammalian protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction.

Mode of Action

This compound acts as an inhibitor of mammalian protein kinases . It achieves this by competitively binding to ATP , the molecule that protein kinases usually interact with to carry out phosphorylation. By binding to ATP’s usual site on the protein kinase, this compound prevents the kinase from interacting with ATP and carrying out its normal function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isoquinoline-5-sulfonyl chloride hydrochloride typically involves the reaction of isoquinoline-5-sulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide. The reaction is carried out by heating the mixture to 70-80°C, followed by cooling to below 55°C. An aprotic solvent is then added for washing, and the product is filtered and dried to obtain this compound .

Industrial Production Methods

In industrial settings, the production process is optimized to improve safety, reduce the usage of thionyl chloride, minimize environmental pollution, and enhance product purity. The process involves similar steps as the laboratory synthesis but on a larger scale with more stringent control over reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isoquinoline-5-sulfonyl chloride hydrochloride is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline-5-sulfonic acid
  • Isoquinoline-5-sulfonyl chloride
  • Fasudil hydrochloride

Uniqueness

Isoquinoline-5-sulfonyl chloride hydrochloride is unique due to its dual functionality as both a sulfonyl chloride and a hydrochloride salt. This dual functionality enhances its reactivity and solubility, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

isoquinoline-5-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQNTWHQJJVIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519255
Record name Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105627-79-0
Record name Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-5-sulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline-5-sulfonyl chloride hydrochloride
Reactant of Route 2
Isoquinoline-5-sulfonyl chloride hydrochloride
Reactant of Route 3
Isoquinoline-5-sulfonyl chloride hydrochloride
Reactant of Route 4
Isoquinoline-5-sulfonyl chloride hydrochloride
Reactant of Route 5
Isoquinoline-5-sulfonyl chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
Isoquinoline-5-sulfonyl chloride hydrochloride
Customer
Q & A

Q1: What is the role of Isoquinoline-5-sulfonyl chloride hydrochloride in Fasudil hydrochloride synthesis?

A1: this compound serves as a crucial intermediate in the synthesis of Fasudil hydrochloride. [, ] Both research papers describe a reaction where it acts as an electrophile, reacting with Homopiperazine to form the final Fasudil hydrochloride molecule. [, ] The reaction involves the nucleophilic attack of the amine group in Homopiperazine on the electrophilic sulfonyl chloride group of this compound, resulting in the formation of a sulfonamide bond.

Q2: Are there alternative synthesis methods for Fasudil hydrochloride that avoid using this compound?

A2: The provided research articles specifically focus on utilizing this compound as a key intermediate. [, ] While alternative synthesis pathways might exist, further research is needed to explore and evaluate their feasibility and efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.